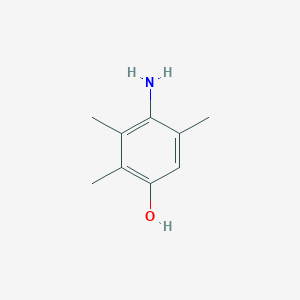

4-amino-2,3,5-trimethylphenol

Description

Properties

IUPAC Name |

4-amino-2,3,5-trimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-5-4-8(11)6(2)7(3)9(5)10/h4,11H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSCVRBXXWPFSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455307 | |

| Record name | 2,3,5-trimethyl-4-aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10486-46-1 | |

| Record name | 2,3,5-trimethyl-4-aminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-amino-2,3,5-trimethylphenol chemical properties

An In-depth Technical Guide to 4-amino-2,3,5-trimethylphenol

Introduction

This compound is a polysubstituted aminophenol, a class of organic compounds characterized by the presence of hydroxyl (-OH), amino (-NH2), and multiple methyl groups attached to an aromatic ring.[1] This unique arrangement of functional groups imparts a distinct chemical character, making it a valuable intermediate in the synthesis of more complex molecules.[1] Its strategic importance is particularly noted in the pharmaceutical and fine chemical industries, where it serves as a robust scaffold for developing novel chemical entities with potential therapeutic applications.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. The presence of both a hydrogen-bond-donating amino group and a hydroxyl group, along with the steric and electronic effects of the three methyl groups, influences its reactivity and physical characteristics.[1]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 10486-46-1 | [1][3][4][5] |

| Molecular Formula | C₉H₁₃NO | [3][5] |

| Molecular Weight | 151.21 g/mol | [1][3][5] |

| Melting Point | 152-153 °C | [4] |

| Boiling Point | 306.2 ± 30.0 °C (Predicted) | [4] |

| Density | 1.088 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 10.82 ± 0.28 (Predicted) | [4] |

| InChIKey | NMSCVRBXXWPFSK-UHFFFAOYSA-N | [1][3] |

| SMILES | CC1=CC(=C(C(=C1N)C)C)O | [3] |

Synthesis and Reactivity

Synthesis Pathway

The synthesis of this compound typically begins with 2,3,5-trimethylphenol as the starting material.[1] The synthetic strategy involves an electrophilic aromatic substitution, with nitration being the most common initial step, followed by the reduction of the resulting nitro group to an amine.[1]

Caption: General synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups:

-

Amino Group (-NH₂): This group is a key site for intermolecular interactions, acting as a hydrogen bond donor.[1] It is also susceptible to oxidation, which can lead to the formation of various nitrogen-containing functional groups.[1]

-

Hydroxyl Group (-OH): The phenolic hydroxyl group imparts acidic properties to the molecule and is a site for reactions such as etherification.[6]

-

Aromatic Ring: The ring is activated by the electron-donating amino and hydroxyl groups, making it reactive towards further electrophilic substitution. The three methyl groups also influence the regioselectivity of these reactions.[1]

Applications in Drug Development and Research

This compound is a versatile building block in medicinal chemistry and complex organic synthesis.[1][5]

-

Synthesis of SUN N8075: It is a known reactant for the synthesis of SUN N8075, a compound identified as a dual sodium and calcium channel blocker that also possesses antioxidant activity.[1][4]

-

Precursor to Tocopheramine Analogues: The compound serves as a precursor in the synthesis of tocopheramine analogues. These molecules, which are related to Vitamin E, are potent antioxidants and are subjects of interest in anti-cancer research.[1]

-

Intermediate in Organic Synthesis: The strategic placement of its functional groups makes it a valuable intermediate for constructing intricate molecular architectures, serving as a robust scaffold for developing novel therapeutic agents.[1]

Caption: Role as a precursor in the synthesis of the bioactive molecule SUN N8075.

Experimental Protocols

Synthesis of this compound from 2,3,5-trimethylphenol

This protocol is a representative example based on standard organic chemistry procedures for the nitration of phenols and subsequent reduction of the nitro group.

Step 1: Nitration of 2,3,5-trimethylphenol

-

Dissolution: Dissolve 2,3,5-trimethylphenol (1.0 eq) in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice-water bath to 0-5 °C.

-

Nitrating Agent Preparation: In a separate beaker, slowly add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (1.0 eq) while cooling in an ice bath.

-

Reaction: Add the prepared nitrating mixture dropwise to the cooled solution of 2,3,5-trimethylphenol over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the mixture slowly into a beaker containing crushed ice and water. A yellow precipitate of 4-nitro-2,3,5-trimethylphenol should form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product under vacuum.

Step 2: Reduction of 4-nitro-2,3,5-trimethylphenol

-

Setup: To a round-bottom flask, add the dried 4-nitro-2,3,5-trimethylphenol (1.0 eq) and a solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of Palladium on carbon (10% Pd/C, ~1-2 mol%).

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or use a hydrogenation apparatus). Purge the flask with hydrogen gas.

-

Reaction: Stir the suspension vigorously under a hydrogen atmosphere at room temperature. The reaction is typically complete within 4-8 hours. Monitor progress by TLC.

-

Filtration: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The resulting this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final product as a crystalline solid.

Characterization by ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

-

Expected Signals:

-

Aromatic Proton: A singlet corresponding to the single proton on the aromatic ring.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which can vary depending on solvent and concentration.

-

Amino Protons (-NH₂): A broad singlet corresponding to the two protons of the amino group.

-

Methyl Protons (-CH₃): Three distinct singlets, each integrating to 3 protons, corresponding to the three methyl groups on the aromatic ring.

-

-

Analysis: Integrate the peaks to confirm the proton ratios and analyze the chemical shifts to confirm the structure of the final product.

References

- 1. This compound | 10486-46-1 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C9H13NO | CID 11105537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-AMINO-2,3,5-TRIMETHYL-PHENOL CAS#: 10486-46-1 [amp.chemicalbook.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Page loading... [wap.guidechem.com]

In-Depth Technical Guide: 4-amino-2,3,5-trimethylphenol (CAS 10486-46-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-amino-2,3,5-trimethylphenol (CAS 10486-46-1), a key intermediate in the synthesis of pharmacologically active compounds. This document collates available data on its chemical and physical properties, synthesis, and potential applications, with a focus on presenting quantitative information in a structured format.

Core Chemical and Physical Data

This compound is a polysubstituted aminophenol.[1] The strategic placement of its functional groups—an amino group and a hydroxyl group on a trimethylated benzene ring—makes it a versatile scaffold for organic synthesis.[1]

| Property | Value | Source |

| CAS Number | 10486-46-1 | [2] |

| Molecular Formula | C₉H₁₃NO | [2][3] |

| Molecular Weight | 151.21 g/mol | [2][3] |

| Melting Point | 152-153 °C | [4] |

| Boiling Point (Predicted) | 306.2 ± 30.0 °C | [4] |

| Density (Predicted) | 1.088 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 10.82 ± 0.28 | [4] |

Synthesis and Purification

The primary synthetic route to this compound involves a two-step process starting from 2,3,5-trimethylphenol.

Experimental Protocol: Synthesis

Step 1: Nitration of 2,3,5-trimethylphenol

A detailed experimental protocol for the nitration of 2,3,5-trimethylphenol to yield 2,3,5-trimethyl-4-nitrophenol is as follows:

-

Reaction: Electrophilic aromatic substitution.[1]

-

Reagents: 2,3,5-trimethylphenol, concentrated nitric acid, and concentrated sulfuric acid.[1]

-

Procedure: A mixture of concentrated nitric acid and sulfuric acid is prepared and cooled. 2,3,5-trimethylphenol is then added portion-wise to the cooled nitrating mixture, maintaining a reaction temperature of 0-5 °C. The reaction is highly exothermic and requires careful temperature control to minimize the formation of byproducts.[1] After the addition is complete, the reaction mixture is stirred at the same temperature for a specified time to ensure complete conversion. The reaction is then quenched by pouring it onto ice, and the precipitated 2,3,5-trimethyl-4-nitrophenol is collected by filtration.

Step 2: Reduction of 2,3,5-trimethyl-4-nitrophenol

The subsequent reduction of the nitro group to an amine yields this compound.

-

Reaction: Catalytic hydrogenation.[1]

-

Reagents: 2,3,5-trimethyl-4-nitrophenol, Palladium on carbon (Pd/C) catalyst, and a suitable solvent (e.g., ethanol or ethyl acetate).

-

Procedure: 2,3,5-trimethyl-4-nitrophenol is dissolved in a suitable solvent and the Pd/C catalyst is added. The mixture is then subjected to a hydrogen atmosphere in a hydrogenation apparatus. The reaction is monitored until the uptake of hydrogen ceases, indicating the completion of the reduction. The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure to yield crude this compound.[1]

Experimental Protocol: Purification

Purification of this compound is typically achieved by recrystallization.

-

Procedure: The crude product is dissolved in a minimal amount of a hot solvent, such as an alcohol-water mixture or toluene. The solution is then allowed to cool slowly, leading to the formation of crystals of the purified compound. The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential.

Synthesis of SUN N8075

This compound is a key reactant in the synthesis of SUN N8075, a dual sodium and calcium channel blocker with antioxidant activity.[4]

Synthesis of Tocopheramine Analogues

The unique structure of this compound makes it a valuable precursor in the synthesis of tocopheramine analogues. These compounds are of interest in medicinal chemistry for their potential antioxidant and anti-cancer properties.

Biological Activity and Signaling Pathways

dot

Caption: Proposed mechanism of SUN N8075, a derivative of this compound.

Analytical Methods

The characterization and quality control of this compound would typically involve a combination of chromatographic and spectroscopic techniques.

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |

| Gas Chromatography (GC) | Analysis of volatile impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. |

| Infrared (IR) Spectroscopy | Identification of functional groups. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. |

Safety and Handling

A specific safety data sheet (SDS) for this compound is not widely available. However, based on the data for related aminophenol and trimethylphenol compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet. Always consult the appropriate safety documentation before handling any chemical.

References

- 1. This compound | 10486-46-1 | Benchchem [benchchem.com]

- 2. This compound | C9H13NO | CID 11105537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 4-AMINO-2,3,5-TRIMETHYL-PHENOL CAS#: 10486-46-1 [amp.chemicalbook.com]

- 5. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 4-amino-2,3,5-trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of 4-amino-2,3,5-trimethylphenol. The information is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Properties of this compound

This compound is a polysubstituted aminophenol with the chemical formula C₉H₁₃NO.[1] Its structure, featuring a hydroxyl group and an amino group on a trimethylated benzene ring, makes it a valuable intermediate in organic synthesis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Melting Point | 152-153 °C | |

| Boiling Point | 306.2 ± 30.0 °C (Predicted) | |

| Density | 1.088 ± 0.06 g/cm³ (Predicted) | |

| pKa | 10.82 ± 0.28 (Predicted) | |

| Appearance | Not explicitly stated, but likely a solid at room temperature given the melting point. | |

| Solubility | While specific quantitative data is limited, its precursor, 2,3,5-trimethylphenol, is soluble in alcohol and dimethyl sulfoxide (DMSO), with a water solubility of 762 mg/L at 25°C. The presence of the polar amino and hydroxyl groups in this compound would likely increase its polarity and may affect its solubility profile. | [2] |

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process starting from 2,3,5-trimethylphenol: nitration followed by reduction.

Caption: Synthetic pathway of this compound.

Experimental Protocol: Synthesis

The following is a representative experimental protocol for the synthesis of this compound.

Step 1: Nitration of 2,3,5-trimethylphenol

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,3,5-trimethylphenol in a suitable solvent such as glacial acetic acid.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Addition of Nitrating Agent: Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours) to ensure complete nitration.

-

Work-up: Pour the reaction mixture into ice-water to precipitate the product, 4-nitro-2,3,5-trimethylphenol.

-

Purification: Collect the precipitate by filtration, wash with cold water until the washings are neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of 4-nitro-2,3,5-trimethylphenol

-

Reaction Setup: In a round-bottom flask, suspend the synthesized 4-nitro-2,3,5-trimethylphenol in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reducing Agent: Add a reducing agent. Common methods include:

-

Catalytic Hydrogenation: Use a catalyst such as palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere.

-

Metal/Acid Reduction: Add a metal such as tin (Sn) or iron (Fe) followed by the slow addition of a strong acid like hydrochloric acid (HCl).

-

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

For catalytic hydrogenation, filter off the catalyst.

-

For metal/acid reduction, neutralize the excess acid with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent.

-

-

Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization.

Analytical Methodologies

The purity and identity of this compound are typically assessed using chromatographic and spectroscopic techniques.

Caption: General workflow for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for assessing the purity of this compound.

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. The pH of the mobile phase can be adjusted to control the ionization of the amino and hydroxyl groups, thereby influencing retention time.

-

Detector: A UV detector set at a wavelength where the compound exhibits strong absorbance.

-

Temperature: The column is usually maintained at a constant temperature to ensure reproducible results.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification and quantification of this compound.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase is generally used.

-

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

-

Injection: A split/splitless injector is commonly employed.

-

Temperature Program: A temperature gradient is used to ensure good separation of the analyte from any impurities.

-

Detector: A mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the identity of this compound. The spectra would show characteristic signals for the aromatic protons, the methyl groups, and the protons of the amino and hydroxyl groups.

Applications in Drug Development and Research

This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications.

-

Synthesis of SUN N8075: It is a crucial reactant in the synthesis of SUN N8075, a compound that has been investigated as a dual sodium and calcium channel blocker with antioxidant properties.[3]

-

Precursor to Tocopheramine Analogues: This compound is also utilized as a precursor in the synthesis of tocopheramine analogues. Tocopheramines, which are amino analogues of tocopherols (vitamin E), are of interest for their potent antioxidant and potential anti-cancer activities.[3]

The presence of reactive amino and hydroxyl groups, along with the specific substitution pattern on the aromatic ring, makes this compound a versatile intermediate for the development of novel pharmaceutical agents.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-amino-2,3,5-trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of 4-amino-2,3,5-trimethylphenol. It includes a summary of its synthesis and known biological significance, with a focus on its role as a key intermediate in the development of pharmacologically active compounds.

Molecular Structure and Properties

This compound is an aromatic organic compound with the chemical formula C₉H₁₃NO. Its structure consists of a phenol ring substituted with an amino group (-NH₂) at position 4, and three methyl groups (-CH₃) at positions 2, 3, and 5. This polysubstituted aminophenol possesses a unique interplay of electron-donating groups that significantly influence its chemical reactivity and physical properties.[1]

The presence of both a hydroxyl (-OH) and an amino (-NH₂) group, which are strong activating groups, increases the electron density of the benzene ring, making it more susceptible to electrophilic substitution.[1] The three electron-donating methyl groups further enhance this effect through hyperconjugation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily computed estimates.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | PubChem[2] |

| Molecular Weight | 151.21 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 10486-46-1 | PubChem[2] |

| Melting Point | 152-153 °C (predicted) | ChemicalBook[3] |

| Boiling Point | 306.2±30.0 °C (predicted) | ChemicalBook[3] |

| pKa | 10.82±0.28 (predicted) | ChemicalBook[3] |

| LogP | 1.4 (predicted) | PubChem[2] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[2] |

Bonding and Spectroscopic Data

The bonding in this compound is characterized by the sp² hybridized carbon atoms of the aromatic ring and the sp³ hybridized carbons of the methyl groups. The C-N and C-O bonds to the amino and hydroxyl groups, respectively, have partial double bond character due to resonance with the aromatic system. The amino and hydroxyl groups are key participants in intermolecular hydrogen bonding, which influences the compound's physical properties such as melting point and solubility.[1]

Note: The following are predicted key spectral features. Experimental verification is required for confirmation.

-

¹H NMR: Distinct signals are expected for the aromatic proton, the protons of the amino and hydroxyl groups, and the protons of the three non-equivalent methyl groups. The chemical shifts would be influenced by the electron-donating nature of the substituents.

-

¹³C NMR: The spectrum would show nine distinct carbon signals corresponding to the aromatic carbons (some of which would be quaternary) and the methyl carbons. The chemical shifts of the aromatic carbons would be affected by the positions of the amino, hydroxyl, and methyl substituents.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H and N-H stretching vibrations (typically in the range of 3200-3600 cm⁻¹), C-H stretching of the aromatic ring and methyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O and C-N stretching vibrations (in the fingerprint region).

Synthesis of this compound

The primary synthetic route to this compound starts with the nitration of 2,3,5-trimethylphenol, followed by the reduction of the resulting nitro-intermediate.[1]

References

An In-depth Technical Guide to 4-amino-2,3,5-trimethylphenol: Properties, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-amino-2,3,5-trimethylphenol, a key intermediate in the synthesis of pharmacologically active compounds. This document details its chemical identity, physicochemical properties, and outlines its synthesis. A significant focus is placed on its application in the synthesis of the dual sodium and calcium channel blocker, SUN N8075, with a detailed experimental protocol and workflow visualization.

Chemical Identity and Synonyms

This compound is an aromatic organic compound containing both an amino and a hydroxyl group on a trimethylated benzene ring. Accurate identification is crucial for research and development purposes.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Phenol, 4-amino-2,3,5-trimethyl-[2]; 2,3,5-trimethyl-4-aminophenol[1] |

| CAS Number | 10486-46-1[1][2][3][4][5] |

| Molecular Formula | C₉H₁₃NO[1][5] |

| Molecular Weight | 151.21 g/mol [1][5] |

| InChI | InChI=1S/C9H13NO/c1-5-4-8(11)6(2)7(3)9(5)10/h4,11H,10H2,1-3H3 |

| InChIKey | NMSCVRBXXWPFSK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1N)C)C)O |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 152-153 °C | ChemicalBook |

| Boiling Point (Predicted) | 306.2 ± 30.0 °C | ChemicalBook |

| Density (Predicted) | 1.088 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 10.82 ± 0.28 | ChemicalBook |

| XLogP3 | 1.4 | PubChem |

Synthesis of this compound

Synthesis of the Precursor: 2,3,5-trimethylphenol

The precursor, 2,3,5-trimethylphenol, can be synthesized via the rearrangement of 2,3,6-trimethylphenol.

Experimental Protocol: Synthesis of 2,3,5-trimethylphenol via Rearrangement

A synthetic method for 2,3,5-trimethylphenol involves the rearrangement of 2,3,6-trimethylphenol in the presence of an aluminum trihalide catalyst.[6] This process is advantageous due to the ready availability of the starting material and mild reaction conditions.[6]

Proposed Synthesis of this compound

A common method for introducing an amino group onto a phenol ring is through nitration followed by reduction.

Step 1: Nitration of 2,3,5-trimethylphenol (Proposed)

The nitration of phenols can be achieved using various nitrating agents. A mixture of nitric acid and sulfuric acid is a classic method, though milder and more selective methods using reagents like sodium nitrate in the presence of an acid catalyst are also employed to avoid oxidation and over-nitration of the activated phenol ring. The directing effects of the hydroxyl and methyl groups would favor the substitution at the 4-position.

Step 2: Reduction of 4-nitro-2,3,5-trimethylphenol (Proposed)

The resulting 4-nitro-2,3,5-trimethylphenol can then be reduced to the corresponding amine. Common reducing agents for this transformation include metal catalysts such as palladium, platinum, or nickel with hydrogen gas, or metal/acid combinations like tin or iron in hydrochloric acid. Catalytic hydrogenation is often preferred due to cleaner reaction profiles and easier product isolation.

It is important to note that aminophenols are susceptible to oxidation, often turning dark upon exposure to air. Therefore, the synthesis and handling of this compound may require an inert atmosphere and the use of antioxidants or immediate conversion to a more stable derivative.

Application in the Synthesis of SUN N8075

A primary application of this compound is as a key intermediate in the synthesis of SUN N8075, a potent dual sodium and calcium channel blocker with antioxidant properties, making it a compound of interest in the development of neuroprotective agents.

Experimental Protocol: Synthesis of SUN N8075

The synthesis of SUN N8075 from this compound involves a multi-step process. The following protocol is adapted from the peer-reviewed literature.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydride (NaH)

-

(S)-glycidyl 3-nitrobenzenesulfonate

-

1-[4-(4-fluorobenzyl)phenyl]piperazine

-

2-Propanol

-

Trifluoroacetic acid (TFA)

-

Methanesulfonic acid

Procedure:

-

Protection of the Amino Group: The amino group of this compound is chemoselectively protected with di-tert-butyl dicarbonate to yield the Boc-protected intermediate.

-

Epoxide Formation: The phenolate anion is generated by treating the Boc-protected phenol with sodium hydride. This is subsequently reacted with (S)-glycidyl 3-nitrobenzenesulfonate to form the corresponding phenoxy-2,3-epoxypropane derivative.

-

Coupling Reaction: The synthesized epoxide is then coupled with 1-[4-(4-fluorobenzyl)phenyl]piperazine in 2-propanol.

-

Deprotection and Salt Formation: The Boc protecting group is removed using trifluoroacetic acid. The final compound, SUN N8075, is obtained as a dimethanesulfonate salt by treatment with methanesulfonic acid, which can be purified by recrystallization.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of SUN N8075 starting from this compound.

Caption: Synthetic workflow for SUN N8075.

Conclusion

This compound is a valuable chemical intermediate, particularly in the pharmaceutical industry. While detailed protocols for its own synthesis are not widely published, its application in the multi-step synthesis of complex molecules like SUN N8075 is well-documented. This guide provides researchers and drug development professionals with the essential technical information required for the effective utilization of this compound in their research and development endeavors.

References

- 1. This compound | C9H13NO | CID 11105537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-AMINO-2,3,5-TRIMETHYL-PHENOL CAS#: 10486-46-1 [amp.chemicalbook.com]

- 3. 10486-46-1 CAS Manufactory [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. CN104672062A - Synthetic method of 2, 3, 5-trimethylphenol - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility of 4-amino-2,3,5-trimethylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of 4-amino-2,3,5-trimethylphenol in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide also furnishes qualitative solubility information and data on structurally similar compounds to infer potential solubility characteristics. Furthermore, a detailed experimental protocol for determining solubility is provided to enable researchers to generate precise data.

Introduction to this compound

This compound is a substituted aminophenol with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application. The presence of both a polar amino group and a hydroxyl group, along with a nonpolar trimethylated benzene ring, gives this molecule a complex solubility profile.

Solubility Data

Table 1: Solubility Profile of this compound and Structurally Related Compounds

| Compound | Solvent | Solubility | Data Type |

| This compound | Various Organic Solvents | No specific data available | - |

| 4-amino-3-methylphenol | Alcoholic Solvents | Soluble (used for purification) | Qualitative |

| p-aminophenol | Ketones (Acetone, Methylisobutylketone) | Soluble (used for recrystallization) | Qualitative |

| 2,4,6-trimethylphenol | Ethanol, Acetone, Ether | Soluble | Qualitative |

| 2,3,6-trimethylphenol | Ethanol, Ether, Benzene | Very Soluble | Qualitative |

| 2,3,5-trimethylphenol | Alcohol | Soluble | Qualitative |

| Water | 762 mg/L @ 25 °C | Quantitative | |

| DMSO | ≥ 100 mg/mL | Quantitative |

This table is compiled from various sources and is intended to provide an estimate of solubility. For precise applications, experimental determination is recommended.

Based on the data from analogous compounds, it can be inferred that this compound is likely to be soluble in polar organic solvents such as alcohols (methanol, ethanol) and ketones (acetone), as well as in aprotic polar solvents like DMSO. Its solubility in nonpolar solvents may be more limited.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, acetone)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of scintillation vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of known concentrations to determine the concentration of the sample.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S (g/L) = (Concentration from analysis × Dilution factor × Volume of flask) / Initial volume of supernatant

-

Workflow Diagram for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is currently scarce in the literature, qualitative inferences from its chemical structure and data from analogous compounds suggest good solubility in polar organic solvents. For any application requiring precise solubility values, it is imperative to perform experimental determinations. The provided protocol for the isothermal shake-flask method offers a reliable approach for this purpose. Further research to quantify the solubility of this compound in a range of solvents would be highly beneficial for the scientific and industrial communities.

References

An In-depth Technical Guide on 4-amino-2,3,5-trimethylphenol: Properties and Synthesis Intermediate Role

This guide provides a detailed overview of the physicochemical properties of 4-amino-2,3,5-trimethylphenol, with a focus on its melting and boiling points. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Melting Point | 152-153 °C | [1] |

| Boiling Point | 306.2 ± 30.0 °C | Predicted[1] |

| Molecular Weight | 151.21 g/mol | [2] |

| Molecular Formula | C₉H₁₃NO | [2] |

| Density | 1.088 ± 0.06 g/cm³ | Predicted[1] |

| pKa | 10.82 ± 0.28 | Predicted[1] |

Experimental Protocols

Specific experimental protocols for the determination of the melting and boiling points of this compound are not detailed in the reviewed literature. However, standard laboratory procedures for determining these properties are well-established.

Melting Point Determination: The melting point of a solid compound is typically determined using a melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting point.

Boiling Point Determination: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. For high-boiling-point compounds like this compound, distillation-based methods are commonly employed. The substance is heated until it boils, and the temperature of the vapor is measured. Since the reported boiling point is a predicted value, it is likely derived from computational models rather than experimental determination.

Role in Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules. A notable application is its use as a reactant in the production of SUN N8075, a compound recognized for its activity as a dual sodium and calcium channel blocker with antioxidant properties.[1][3] The chemical structure of this compound, featuring both an amino and a hydroxyl group on a trimethyl-substituted benzene ring, makes it a versatile building block in organic synthesis.[3]

The synthesis pathway from the precursor 2,3,5-trimethylphenol to this compound and its subsequent use is visualized below.

Caption: Logical workflow illustrating the synthesis of this compound and its role as a reactant.

References

A Technical Guide to the Spectral Analysis of 4-amino-2,3,5-trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-amino-2,3,5-trimethylphenol (CAS No: 10486-46-1). Due to the limited availability of direct experimental spectra for this specific compound, this document presents a combination of predicted data based on analogous compounds and established spectroscopic principles, alongside generalized experimental protocols for obtaining such data.

Compound Overview

This compound is a polysubstituted aminophenol.[1] Its structure, featuring a hydroxyl group, an amino group, and three methyl groups on an aromatic ring, makes it a subject of interest in synthetic chemistry. The interplay of these functional groups dictates its chemical reactivity and spectroscopic properties.[1] It has been utilized as a reactant in the synthesis of compounds with potential therapeutic applications, such as SUN N8075, a dual sodium and calcium channel blocker.[2]

Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol [3] |

| Melting Point | 152-153 °C[2] |

| Boiling Point (Predicted) | 306.2±30.0 °C[2] |

| pKa (Predicted) | 10.82±0.28[2] |

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.

2.1. Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a common solvent like DMSO-d₆ would likely exhibit the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.5 | Singlet | 1H | Phenolic -OH |

| ~6.5 - 7.0 | Singlet | 1H | Aromatic C6-H |

| ~4.0 - 5.0 | Singlet (broad) | 2H | Amino -NH₂ |

| ~2.1 - 2.3 | Singlet | 3H | C2-CH₃ |

| ~2.0 - 2.2 | Singlet | 3H | C3-CH₃ |

| ~1.9 - 2.1 | Singlet | 3H | C5-CH₃ |

2.2. Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum would show nine distinct carbon signals:

| Chemical Shift (ppm) | Assignment |

| ~145 - 155 | C1-OH |

| ~135 - 145 | C4-NH₂ |

| ~120 - 130 | C2-CH₃ |

| ~120 - 130 | C3-CH₃ |

| ~115 - 125 | C5-CH₃ |

| ~110 - 120 | C6 |

| ~15 - 25 | C2-C H₃ |

| ~10 - 20 | C3-C H₃ |

| ~10 - 20 | C5-C H₃ |

2.3. Predicted IR Spectral Data

The infrared spectrum is predicted to show characteristic absorption bands for the functional groups present:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Strong, Broad | O-H stretch (phenolic) |

| 3400 - 3300 and 3330-3250 | Medium (two bands) | N-H asymmetric and symmetric stretch (primary amine)[4] |

| 2950 - 2850 | Medium | C-H stretch (methyl) |

| 1650 - 1580 | Medium | N-H bend (primary amine)[4] |

| ~1600 and ~1470 | Medium to Strong | C=C stretch (aromatic ring) |

| 1335 - 1250 | Strong | C-N stretch (aromatic amine)[4][5] |

| ~1200 | Strong | C-O stretch (phenol) |

| 910 - 665 | Broad | N-H wag (primary amine)[4] |

2.4. Predicted Mass Spectrometry Data

In a mass spectrum obtained by electron ionization (EI), the following peaks are anticipated:

| m/z | Interpretation |

| 151 | Molecular ion (M⁺) |

| 136 | Loss of a methyl group ([M-CH₃]⁺) |

| 121 | Loss of two methyl groups or a methyl group and a nitrogen-containing fragment |

Experimental Protocols

The following are generalized protocols for acquiring the spectral data for this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is crucial as it can affect the chemical shifts of labile protons (OH and NH₂).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

To confirm the presence of OH and NH₂ protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the OH and NH₂ protons should disappear or significantly decrease in intensity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

-

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: A standard FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is typically presented in terms of transmittance or absorbance.

-

3.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.[6] Further dilution to the low µg/mL or ng/mL range may be necessary depending on the ionization technique and instrument sensitivity.[6]

-

Instrumentation: A mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition:

-

Direct Infusion: Introduce the sample solution directly into the ion source at a constant flow rate.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For complex mixtures or to ensure sample purity, the sample can be introduced via an HPLC system coupled to the mass spectrometer. A C18 reverse-phase column is often suitable for separating phenolic compounds.[7]

-

Acquire the mass spectrum in the appropriate mass range. For this compound, a range of m/z 50-300 would be sufficient to observe the molecular ion and key fragments.

-

Visualizations

4.1. Synthesis Pathway of this compound

Computational models can be used to understand the synthesis of this compound, which often begins with the nitration of 2,3,5-trimethylphenol.[1] The electron-donating hydroxyl and methyl groups direct the incoming nitronium ion (NO₂⁺) to the para-position, leading to the formation of 2,3,5-trimethyl-4-nitrophenol.[1] This intermediate is then reduced to yield the final product.[1]

Caption: Synthesis of this compound.

4.2. Experimental Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral characterization of this compound.

Caption: Workflow for spectral analysis.

References

- 1. This compound | 10486-46-1 | Benchchem [benchchem.com]

- 2. 4-AMINO-2,3,5-TRIMETHYL-PHENOL CAS#: 10486-46-1 [amp.chemicalbook.com]

- 3. This compound | C9H13NO | CID 11105537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Profile of 4-amino-2,3,5-trimethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety information for 4-amino-2,3,5-trimethylphenol (CAS No. 10486-46-1). Due to a notable lack of specific toxicological data for this compound, this guide incorporates information on structurally similar molecules to provide a predictive hazard assessment. All data is presented with the explicit caveat that it is based on related compounds and should be interpreted with caution.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided below. These properties are crucial for understanding its potential for absorption, distribution, metabolism, and excretion (ADME) in biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | PubChem[1] |

| Molecular Weight | 151.21 g/mol | PubChem[1] |

| Appearance | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Water Solubility | Not available | - |

| logP (Octanol-Water Partition Coefficient) | Not available | - |

Toxicological Profile

Acute Toxicity

No specific acute toxicity data for this compound was identified. For the related compound 5-Amino-2-methylphenol (CAS 2835-95-2), an oral LD50 of 3600 mg/kg in rats has been reported.

Skin Corrosion/Irritation

For the related compound 2,3,5-trimethylphenol, GHS classifications include "Causes severe skin burns and eye damage" and "Causes skin irritation"[2]. This suggests that this compound may also have the potential to be a skin irritant or corrosive.

Serious Eye Damage/Irritation

Similar to skin irritation, 2,3,5-trimethylphenol is classified as causing serious eye damage[2]. Therefore, it is prudent to handle this compound as a potential eye irritant.

Respiratory or Skin Sensitization

No data on the sensitization potential of this compound was found.

Germ Cell Mutagenicity

Studies on related aminophenol compounds have shown mixed results in mutagenicity assays. For example, 5-Amino-o-cresol was found to be mutagenic in several strains of S. typhimurium in the presence of metabolic activation[3][4]. Conversely, purified 4-amino-2-nitrophenol showed no mutagenic activity in some strains[5]. Given the structural alerts for mutagenicity in aminophenols, this is an area that warrants experimental investigation for this compound.

Carcinogenicity

There is no data on the carcinogenic potential of this compound. A bioassay of the related compound 4-amino-2-nitrophenol was found to be carcinogenic in male rats, inducing bladder carcinomas[5].

Reproductive Toxicity

No information on the reproductive toxicity of this compound is available.

Specific Target Organ Toxicity (STOT)

2,3,5-trimethylphenol is noted to potentially cause respiratory irritation[6].

GHS Hazard Classification

A definitive GHS classification for this compound is not available. Based on the data from related compounds, a precautionary classification would be prudent. The following diagram illustrates the general logic of GHS hazard classification.

Caption: Logical flow of the GHS hazard classification process.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not published. However, standardized OECD guidelines are typically followed for such evaluations. Below is a generalized workflow for an in vitro skin irritation test.

References

- 1. This compound | C9H13NO | CID 11105537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,5-Trimethylphenol | C9H12O | CID 12769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NTP Technical Report on the Toxicity Studies of 5-Amino-o-cresol (CASRN 2835-95-2) Administered Dermally to F344/NTac Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Reactivity of the Amino Group in 4-amino-2,3,5-trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the amino group in 4-amino-2,3,5-trimethylphenol. This compound is a valuable intermediate in organic synthesis due to the strategic placement of its functional groups, which allows for selective modifications.[1] This document details the key reactions of the amino group, including its nucleophilic character, susceptibility to oxidation, and its role in forming versatile intermediates. Experimental protocols, derived from related literature, are provided as a practical reference for laboratory applications. All quantitative data is summarized in structured tables, and key chemical transformations and workflows are illustrated with diagrams.

Introduction

This compound is a polysubstituted aminophenol characterized by the presence of a hydroxyl, an amino, and three methyl groups on an aromatic ring.[1] The interplay of these functional groups dictates its unique chemical reactivity. The electron-donating nature of the amino group, in conjunction with the hydroxyl and methyl groups, significantly activates the aromatic ring towards electrophilic substitution.[1] However, the primary focus of this guide is the reactivity inherent to the amino group itself, a key locus for chemical modification. Understanding the reactivity of this amino group is crucial for its application in the synthesis of complex molecules, including potential pharmaceutical compounds.[2]

General Reactivity of the Amino Group

The amino group (-NH₂) in this compound imparts nucleophilic character to the molecule and is susceptible to a range of chemical transformations typical of aromatic amines. The key aspects of its reactivity include:

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile, readily participating in reactions such as acylation and alkylation.

-

Basicity: The amino group is weakly basic and can be protonated in acidic media. This property can be exploited to modify the reactivity of the molecule, for instance, by protecting the amino group.

-

Oxidation: Aromatic amines are prone to oxidation, and the amino group of this compound is no exception.[1] Oxidation can lead to the formation of nitroso, nitro, or polymeric species, depending on the oxidizing agent and reaction conditions.

-

Diazotization: As a primary aromatic amine, it can undergo diazotization to form a diazonium salt. This intermediate is highly valuable for introducing a wide array of functional groups onto the aromatic ring through subsequent coupling reactions.

The steric hindrance provided by the adjacent methyl groups can influence the rate and outcome of these reactions compared to simpler aminophenols.

Key Reactions and Experimental Protocols

This section details the principal reactions involving the amino group of this compound. The experimental protocols are based on established procedures for analogous compounds and should be adapted and optimized for specific laboratory conditions.

Acylation of the Amino Group

Acylation of the amino group is a common strategy to protect it from unwanted side reactions, particularly during electrophilic aromatic substitution on the ring. The resulting acetamido group is a less powerful activating group than the amino group, allowing for more controlled reactions.

Reaction Scheme:

Caption: Acylation of this compound.

Experimental Protocol (Adapted from general procedures for acylation of aromatic amines):

-

Dissolve this compound (1 equivalent) in a suitable solvent such as pyridine or a mixture of an inert solvent (e.g., dichloromethane) and a base (e.g., triethylamine).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-acetylamino-2,3,5-trimethylphenol.

Oxidation of the Amino Group

The amino group is susceptible to oxidation, which can be a desired transformation or an unwanted side reaction. Controlled oxidation can yield the corresponding nitroso or nitro compounds.

Reaction Scheme:

Caption: Oxidation of the amino group.

Experimental Protocol (Conceptual, based on oxidation of substituted phenols):

Caution: Oxidation reactions can be highly exothermic and potentially hazardous. Appropriate safety precautions must be taken.

-

Dissolve this compound (1 equivalent) in a suitable solvent, such as methanol or acetone.

-

Cool the solution to the desired temperature (e.g., 0-10 °C).

-

Slowly add a solution of the oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), in a controlled manner.

-

The reaction may require a catalyst, such as a metal complex, to achieve selectivity.[3]

-

Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, quench any remaining oxidizing agent (e.g., with a solution of sodium sulfite).

-

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

-

Purify the product by column chromatography.

Diazotization and Azo Coupling

Diazotization of the primary amino group followed by azo coupling is a powerful method for synthesizing azo dyes. The resulting diazonium salt is a versatile intermediate.

Reaction Workflow:

Caption: Diazotization and Azo Coupling Workflow.

Experimental Protocol (Adapted from general procedures for azo dye synthesis): [4][5][6]

Part A: Diazotization

-

Suspend this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, keeping the temperature below 5 °C.

-

Continue stirring for 15-30 minutes after the addition is complete. The formation of the diazonium salt solution is indicated by a clear solution (or a fine suspension).

Part B: Azo Coupling

-

Dissolve the coupling agent (e.g., naphthalen-2-ol, 1 equivalent) in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the stirred solution of the coupling agent.

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring in the ice bath for 30 minutes to ensure complete coupling.

-

Filter the azo dye, wash it thoroughly with cold water until the filtrate is neutral, and dry it.

Quantitative Data

Specific quantitative data for the reactions of this compound is not extensively reported in readily available literature. The following tables provide illustrative data based on analogous reactions of similar substituted phenols and anilines, which can serve as a benchmark for experimental design.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 10486-46-1 | [2][7] |

| Molecular Formula | C₉H₁₃NO | [7] |

| Molecular Weight | 151.21 g/mol | [7] |

| Appearance | Off-white to light brown powder | General |

| Melting Point | 152-153 °C | General |

Table 2: Illustrative Reaction Conditions and Yields for Reactions of Analogous Aminophenols

| Reaction | Substrate | Reagents and Conditions | Product | Yield (%) | Reference (Analogous Reaction) |

| Acylation | 4-aminophenol | Acetic anhydride, Pyridine, RT, 2h | 4-acetylaminophenol | >90 | General Organic Chemistry |

| Oxidation | 2,3,5-trimethylphenol | H₂O₂, CuCo₂O₄ catalyst, 60°C | 2,3,5-trimethylbenzoquinone | ~80 (selectivity) | [3][8] |

| Azo Coupling | 4-aminophenol | Diazotized, then Naphthalen-2-ol, NaOH, 0-5°C | 1-(4-hydroxyphenylazo)-2-naphthol | High | [4] |

Conclusion

The amino group of this compound is a key functional handle for a variety of chemical transformations. Its nucleophilicity allows for straightforward acylation and alkylation, while its ability to form a diazonium salt opens up a vast chemical space for the synthesis of diverse derivatives, including azo dyes. The susceptibility of the amino group to oxidation necessitates careful control of reaction conditions when other parts of the molecule are being modified. The provided experimental protocols, based on well-established methodologies for similar compounds, offer a solid foundation for researchers to explore the rich chemistry of this versatile intermediate. Further investigation into the specific reaction kinetics and optimization of protocols for this compound will undoubtedly expand its utility in the development of novel chemical entities.

References

- 1. This compound | 10486-46-1 | Benchchem [benchchem.com]

- 2. 4-AMINO-2,3,5-TRIMETHYL-PHENOL CAS#: 10486-46-1 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. US3793305A - One-step process of preparing azo dyes by simultaneous diazotization - Google Patents [patents.google.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C9H13NO | CID 11105537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Dual Role of Methyl Groups in Modulating the Reactivity of 4-amino-2,3,5-trimethylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-amino-2,3,5-trimethylphenol is a polysubstituted aromatic compound with a complex reactivity profile governed by the interplay of its amino, hydroxyl, and multiple methyl substituents. This technical guide delves into the critical role of the methyl groups in modulating the chemical behavior of this molecule. Through a comprehensive review of analogous systems and established principles of physical organic chemistry, we will explore the electronic and steric effects of the methyl groups on the reactivity of the aromatic ring and its functional groups. This document provides a theoretical framework, summarizes relevant quantitative data from related compounds, and presents detailed experimental protocols for key transformations, offering a valuable resource for researchers in medicinal chemistry, process development, and materials science.

Introduction

This compound is a key building block in the synthesis of various organic molecules, including pharmaceuticals.[1] Its utility stems from the presence of three distinct functional moieties on a single aromatic scaffold: a nucleophilic amino group, an acidic hydroxyl group, and a highly activated aromatic ring. The reactivity of this molecule is significantly influenced by the three methyl groups, which exert both electronic and steric effects. Understanding these effects is paramount for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic routes. This guide will systematically dissect the role of the methyl groups in key reaction classes, including electrophilic aromatic substitution and oxidation.

The Electronic and Steric Influence of Methyl Groups

The reactivity of an aromatic compound is primarily dictated by the electronic properties of its substituents and the steric environment around the reactive sites. In this compound, the methyl groups play a dual role.

Electronic Effects

Methyl groups are well-established as electron-donating groups (EDGs) through two primary mechanisms:

-

Inductive Effect (+I): The methyl group, being more electropositive than the sp²-hybridized carbon atoms of the benzene ring, pushes electron density into the ring through the sigma bond.

-

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi-system of the aromatic ring.

The cumulative electron-donating effect of the three methyl groups, in concert with the strongly activating amino and hydroxyl groups, renders the aromatic ring of this compound exceptionally electron-rich and thus highly susceptible to electrophilic attack. The amino and hydroxyl groups are ortho-, para-directing, and the methyl groups further enhance the electron density at these positions.

To quantify the electronic effect of substituents on the reactivity of aromatic compounds, the Hammett equation is often employed:

log(k/k₀) = σρ

Table 1: Hammett Substituent Constants (σ) for Relevant Functional Groups

| Substituent | σ_meta | σ_para |

| -CH₃ | -0.07 | -0.17 |

| -OH | +0.12 | -0.37 |

| -NH₂ | -0.16 | -0.66 |

Data compiled from standard physical organic chemistry texts. These values are for monosubstituted benzene rings and serve as an approximation.

The negative σ values for the methyl, hydroxyl, and amino groups in the para position indicate their electron-donating nature and their ability to stabilize a positive charge in the transition state of electrophilic aromatic substitution, thus increasing the reaction rate.

Steric Effects

While electronically activating, the methyl groups also introduce significant steric hindrance around the aromatic ring. This steric bulk can influence the regioselectivity of reactions and, in some cases, decrease the reaction rate by impeding the approach of a reagent to the reactive site. This phenomenon is often referred to as the "ortho effect," where a substituent ortho to a reaction center can sterically hinder the reaction.[2]

In this compound, the 2- and 5-methyl groups are ortho to the amino and hydroxyl groups, respectively. This steric crowding can influence reactions at these functional groups and at the adjacent C6 position of the aromatic ring.

The Taft equation is a linear free-energy relationship used to separate polar, steric, and resonance effects:

log(k/k₀) = ρσ + δE_s

where ρ* and σ* are the polar reaction and substituent constants, respectively, and δ and E_s are the steric reaction and substituent constants.

Table 2: Taft Steric Substituent Constants (E_s) for Alkyl Groups

| Substituent | E_s |

| -H | +1.24 |

| -CH₃ | 0.00 |

| -CH₂CH₃ | -0.07 |

| -CH(CH₃)₂ | -0.47 |

| -C(CH₃)₃ | -1.54 |

Data from standard physical organic chemistry texts. A more negative E_s value indicates greater steric hindrance.

While specific E_s values for the substitution pattern in this compound are not available, the data for individual alkyl groups clearly demonstrates that increasing the bulk of a substituent leads to greater steric hindrance. The presence of three methyl groups is expected to create a sterically congested environment.

Reactivity in Key Transformations

The electronic activation and steric hindrance provided by the methyl groups manifest in the reactivity of this compound in various chemical transformations.

Electrophilic Aromatic Substitution

The high electron density of the aromatic ring makes it highly susceptible to electrophilic aromatic substitution (EAS). The amino and hydroxyl groups are strong activating and ortho-, para-directing groups. The only unsubstituted position on the ring is C6, which is ortho to the amino group and meta to the hydroxyl group. The powerful directing effect of the amino group, combined with the activating effect of the three methyl groups, strongly favors electrophilic substitution at the C6 position.

Caption: Electrophilic Aromatic Substitution at C6.

However, the steric bulk of the adjacent methyl group at C5 and the amino group at C4 may slow down the rate of substitution compared to a less hindered position.

Oxidation Reactions

Both the amino and hydroxyl groups of this compound are susceptible to oxidation. The electron-donating methyl groups lower the oxidation potential of the molecule, making it more easily oxidized.[3]

Oxidation of the phenol can lead to the formation of a phenoxyl radical, which can then undergo further reactions. Similarly, the amino group can be oxidized. The ultimate products of oxidation can be complex, often leading to quinone-imine or polymeric materials. The oxidation of the related compound, 2,3,5-trimethylphenol, is known to yield trimethyl-p-benzoquinone, a key intermediate in the synthesis of Vitamin E.[3]

Caption: Potential Oxidation Pathways.

The methyl groups at the 2- and 3- positions can sterically hinder the approach of oxidizing agents to the hydroxyl and amino groups, potentially influencing the reaction rate and product distribution.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving substituted aminophenols, adapted for this compound based on literature procedures for analogous compounds. Note: These are proposed methods and should be optimized for safety and efficiency in a laboratory setting.

Synthesis of this compound via Nitration and Reduction

The synthesis typically starts from 2,3,5-trimethylphenol.[3]

Caption: Synthetic Workflow.

Step 1: Nitration of 2,3,5-trimethylphenol

-

Materials: 2,3,5-trimethylphenol, concentrated sulfuric acid, concentrated nitric acid, ice bath, magnetic stirrer, round-bottom flask.

-

Procedure: a. Dissolve 2,3,5-trimethylphenol in a minimal amount of glacial acetic acid or a suitable solvent in a round-bottom flask equipped with a magnetic stirrer. b. Cool the flask in an ice-salt bath to 0-5 °C. c. Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution, maintaining the temperature below 10 °C. d. After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC). e. Quench the reaction by pouring it slowly over crushed ice with stirring. f. Collect the precipitated product, 4-nitro-2,3,5-trimethylphenol, by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. g. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified nitro-intermediate.

Step 2: Reduction of 4-nitro-2,3,5-trimethylphenol

-

Materials: 4-nitro-2,3,5-trimethylphenol, a reducing agent (e.g., tin metal and concentrated hydrochloric acid, or catalytic hydrogenation with H₂ over Pd/C), sodium bicarbonate, extraction solvent (e.g., ethyl acetate), rotary evaporator.

-

Procedure (using Sn/HCl): a. Place the 4-nitro-2,3,5-trimethylphenol and granulated tin in a round-bottom flask. b. Add concentrated hydrochloric acid portion-wise with stirring. The reaction is exothermic and may require external cooling to control the temperature. c. After the initial vigorous reaction subsides, heat the mixture at reflux for a specified time (e.g., 2-4 hours) until the starting material is consumed (monitored by TLC). d. Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate or sodium hydroxide until the solution is basic. e. Extract the product into a suitable organic solvent (e.g., ethyl acetate). f. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. g. Purify the product by recrystallization or column chromatography.

Oxidation to the Corresponding Quinone (Hypothetical)

This protocol is based on the oxidation of similar trimethylphenols.

-

Materials: this compound, an oxidizing agent (e.g., Fremy's salt (potassium nitrosodisulfonate), or a metal-based oxidant like ceric ammonium nitrate), buffer solution, organic solvent.

-

Procedure: a. Dissolve this compound in a suitable solvent system (e.g., a mixture of water and a miscible organic solvent like acetone or methanol). b. Add a buffer solution to maintain an appropriate pH. c. Cool the solution in an ice bath. d. Slowly add a solution of the oxidizing agent with vigorous stirring. e. Monitor the reaction for a color change, which often indicates the formation of the quinone-imine or quinone product. f. Follow the reaction progress by TLC or UV-Vis spectroscopy. g. Once the reaction is complete, quench any remaining oxidizing agent if necessary. h. Extract the product into an organic solvent. i. Wash the organic layer with water and brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. j. Purify the resulting product by column chromatography.

Conclusion

The three methyl groups on the aromatic ring of this compound are not mere spectators; they are crucial directors of the molecule's reactivity. Their combined electron-donating effects significantly activate the ring towards electrophilic substitution, primarily at the C6 position. Simultaneously, their steric bulk presents a significant hindrance that can modulate the rate and selectivity of reactions at both the aromatic ring and the adjacent functional groups. A thorough understanding of this electronic and steric interplay is essential for any chemist working with this versatile building block. The provided theoretical framework and experimental guidelines offer a solid foundation for further exploration and application of this compound in synthesis and drug development. Further quantitative studies on this specific molecule are warranted to more precisely delineate the magnitude of these effects.

References

Stability and Degradation Pathways of 4-amino-2,3,5-trimethylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 4-amino-2,3,5-trimethylphenol, a key intermediate in the synthesis of various compounds, including pharmaceuticals. Due to the limited availability of specific stability studies on this molecule, this guide combines general knowledge of aminophenol chemistry with established principles of forced degradation to predict its stability profile. The document outlines potential degradation mechanisms under various stress conditions, including oxidation, photodegradation, and hydrolysis, and provides generalized experimental protocols for conducting stability-indicating studies. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this compound, enabling them to design appropriate stability studies and anticipate potential degradation products.

Introduction